molecular formula C12H17NO5S B1434939 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858240-08-0

2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1434939
CAS RN: 1858240-08-0
M. Wt: 287.33 g/mol
InChI Key: HCYBEWZIHNVOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid” can be represented by the linear formula C12H17NO5S . The compound has a molecular weight of 287.34 .

Scientific Research Applications

Biochemical and Metabolic Insights

Sulfur-containing amino acids like methionine play critical roles in biological systems, including acting as precursors for essential biomolecules and participating in methylation reactions. These amino acids are involved in complex metabolic pathways that include transmethylation, transsulfuration, and the synthesis of other vital compounds such as S-adenosylmethionine (SAM), which is crucial for numerous methylation processes in plants and animals (Sauter et al., 2013).

Potential Therapeutic Applications

Sulfur-containing compounds are known for their antioxidant properties and their ability to scavenge free radicals. They play a protective role against oxidative stress, inflammation, and toxicity from heavy metals, contributing to the maintenance of cellular functions and overall health (Čolović et al., 2018). This suggests that 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid could potentially have similar beneficial effects due to its sulfur content.

Industrial and Environmental Relevance

Sulfur-containing amino acids and their derivatives have significant industrial applications, including their use in bioremediation, photocatalytic ozonation, and catalysis. These applications highlight the versatility and importance of sulfur-containing compounds in various industrial processes, hinting at the potential utility of 2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid in similar contexts (Srinivasulu et al., 2018).

properties

IUPAC Name

2-(3-methoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-4-11(12(14)15)13(19(3,16)17)9-6-5-7-10(8-9)18-2/h5-8,11H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYBEWZIHNVOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC(=CC=C1)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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